molecular formula C7H10O4 B8571045 3,6,6-Trimethyl-1,4-dioxane-2,5-dione CAS No. 249890-65-1

3,6,6-Trimethyl-1,4-dioxane-2,5-dione

Cat. No. B8571045
M. Wt: 158.15 g/mol
InChI Key: TYKJTLOUDJNYRH-UHFFFAOYSA-N
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Patent
US08741877B2

Procedure details

5 g α-hydroxyisobutyric acid (48 mmol) and 5.15 mL 2-bromopropionyl chloride (50 mmol) were stirred at 75° C. under nitrogen for 12 h. 300 mL acetone and 14 mL anhydrous triethylamine (100 mmol) were added to the mixture and the solution was stirred for 3 h at 60° C. After filtration of the triethylammonium chloride salts, acetone was distilled off and the resulting mixture was dissolved in 450 mL ethyl acetate:hexane mixture (1:1). After filtration over silica gel the solvents were distilled off, and the remaining crude product was recrystallized from ethyl acetate:hexane mixture (1:10). 1H NMR (500 MHz, CDCl3): δ 5.1 (q, 1H), 1.705 (s, 6H), 1.69 (d, 3H). 13C NMR (500 MHz, CDCl3): δ 168.58, 166.64, 80.54, 72.90, 26.23, 25.27, 17.41. ELEM. ANAL. Calcd. for C7H10O4: C, 53.16; H, 6.33. Found: C, 52.86; H, 6.39. Yield: 46%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].Br[CH:9]([CH3:13])[C:10](Cl)=[O:11].C(N(CC)CC)C>CC(C)=O>[CH3:13][CH:9]1[O:4][C:3](=[O:5])[C:2]([CH3:7])([CH3:6])[O:1][C:10]1=[O:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC(C(=O)O)(C)C
Name
Quantity
5.15 mL
Type
reactant
Smiles
BrC(C(=O)Cl)C
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 3 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the triethylammonium chloride salts, acetone
DISTILLATION
Type
DISTILLATION
Details
was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the resulting mixture was dissolved in 450 mL ethyl acetate
FILTRATION
Type
FILTRATION
Details
After filtration over silica gel the solvents
DISTILLATION
Type
DISTILLATION
Details
were distilled off
CUSTOM
Type
CUSTOM
Details
the remaining crude product was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1C(OC(C(O1)=O)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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